5,7,12,14-Tetraaza-6,13-dithiapentacene

Description

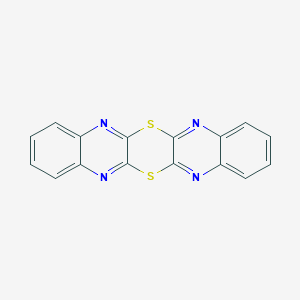

5,7,12,14-Tetraaza-6,13-dithiapentacene is a nitrogen- and sulfur-containing heteroacene derivative with a pentacene backbone. These compounds are of interest for organic electronics due to their tunable electronic structures, air stability, and charge transport capabilities .

Properties

Molecular Formula |

C16H8N4S2 |

|---|---|

Molecular Weight |

320.4g/mol |

IUPAC Name |

2,13-dithia-4,11,15,22-tetrazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene |

InChI |

InChI=1S/C16H8N4S2/c1-2-6-10-9(5-1)17-13-14(18-10)22-16-15(21-13)19-11-7-3-4-8-12(11)20-16/h1-8H |

InChI Key |

CFLHFRUIYUCACJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N=C4S3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N=C4S3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

6,13-Diethynyl-5,7,12,14-tetraazapentacene (Miao et al., 2009)

- Structure : Features ethynyl (-C≡C-) substituents at the 6,13-positions and four nitrogen atoms in the pentacene core.

- Properties : Air-stable, crystalline, and exhibits n-type semiconductor behavior. The ethynyl groups enhance solubility and intermolecular π-π stacking .

- Applications: Potential n-channel material for organic field-effect transistors (OFETs) .

5,7,12,14-Tetraphenyl-6,13-diazapentacene (3b)

- Structure : Phenyl substituents at the 5,7,12,14-positions with two nitrogen atoms in the core.

- Properties : Demonstrates n-type behavior with electron mobility up to 3.2×10⁵ cm² V⁻¹ s⁻¹. The phenyl groups improve stability against photooxidation but slightly reduce mobility compared to unsubstituted diazapentacenes (10⁵–10⁶ cm² V⁻¹ s⁻¹) .

- Applications : Used in OFETs with high on/off ratios (~10⁴) .

Dihydrotetraazapentacenes (Compounds 18–20)

- Structure : Chlorine-substituted dihydrotetraazapentacenes with reduced aromaticity in the core.

- Properties : High thermal stability (m.p. >250°C) and yields of 70–82%. The dihydro structure introduces partial saturation, altering electronic properties .

15,15,16,16-Tetrabromo-5,7,12,14-tetraazapentacene-p-quinodimethane (4Br4AzaPn)

- Structure : Bromine substituents at the terminal positions.

- NMR data (δ 8.16 ppm for CH) confirm structural integrity .

Electronic and Charge Transport Properties

| Compound | Mobility (cm² V⁻¹ s⁻¹) | Stability | Key Substituents |

|---|---|---|---|

| TIPS-TAP (6,13-bis(TIPS-ethynyl)-5,7,12,14-tetraazapentacene) | ~10⁻³–10⁻² (film) | Air-stable | TIPS-ethynyl |

| 5,7,12,14-Tetraazapentacene (1–3) | 2×10⁻² (amorphous film) | High thermal/optical stability | None (parent structure) |

| 3b (Tetraphenyl-diazapentacene) | 3.2×10⁵ (single crystal) | Photooxidation-resistant | Phenyl |

| FAOP/TAOP (Dioxatetraazapentacenes) | N/A (resistive switching) | Stable in devices | Furan/thiophene, oxygen |

- TIPS-TAP : Vacuum-deposited films show grain boundary (GB)-dependent mobility, with dip-coated films achieving single-crystalline domains and higher performance .

- Amorphous Tetraazapentacenes : Mobility of 2×10⁻² cm² V⁻¹ s⁻¹ in air-stable amorphous films, making them suitable for flexible electronics .

- Dioxatetraazapentacenes (FAOP/TAOP) : Exhibit bipolar resistive switching in memory devices due to oxygen incorporation, a distinct application compared to charge transport .

Functional Group Impact

- Ethynyl Groups (TIPS-TAP) : Improve solubility and film morphology, enabling solution-processed devices .

- Sulfur vs. Oxygen : Dithiapentacene analogs (e.g., 5,7,12,14-Tetraaza-6,13-dithiapentacene) are expected to exhibit stronger electron-accepting properties than oxygen-containing FAOP/TAOP due to sulfur’s polarizability .

- Bromine/Chlorine : Halogenation increases electron affinity, favoring n-type behavior but may reduce mobility due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.